molecular formula C10H8ClF3OS B14057821 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-2-one

1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14057821
M. Wt: 268.68 g/mol
InChI Key: YLXLDAWLMXRZFB-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3OS It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further substituted with a chlorine atom and a propan-2-one moiety

Preparation Methods

The synthesis of 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2-chloro-3-(trifluoromethylthio)benzene with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and proteins more effectively. This interaction can lead to the modulation of various cellular processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-[2-chloro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3OS/c1-6(15)5-7-3-2-4-8(9(7)11)16-10(12,13)14/h2-4H,5H2,1H3

InChI Key

YLXLDAWLMXRZFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)Cl

Origin of Product

United States

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